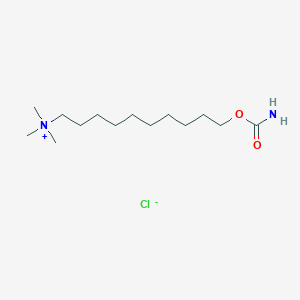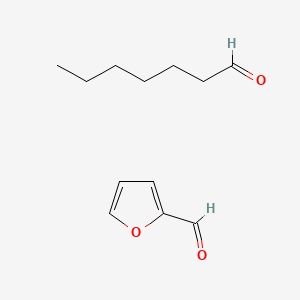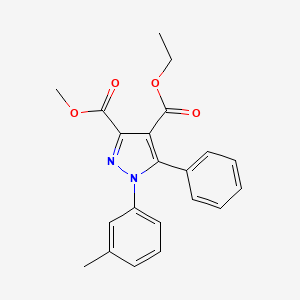
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, a 3-methylphenyl group at position 1, and a phenyl group at position 5, with ethyl and methyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol, followed by esterification using reagents such as ethyl chloroformate and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
Scientific Research Applications
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
1h-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 3 and 5.
1-methyl-1h-pyrazole-5-carboxylic acid: Contains a methyl group at position 1 and a carboxylic acid group at position 5.
2h-pyrazole-3-carboxylic acid: Different nitrogen positioning and carboxylic acid group at position 3.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substitution pattern and ester functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
96722-67-7 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-O-ethyl 3-O-methyl 1-(3-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-12-8-9-14(2)13-16)19(17)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3 |
InChI Key |
GBAUEJRLBSADNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



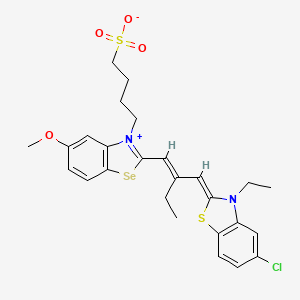
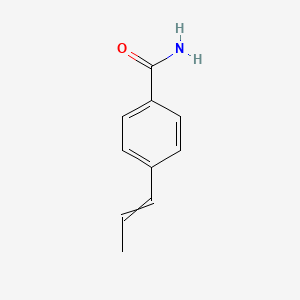


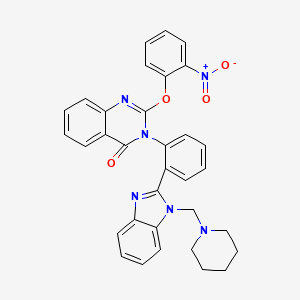
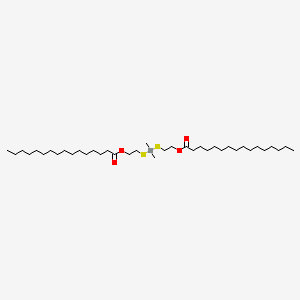
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
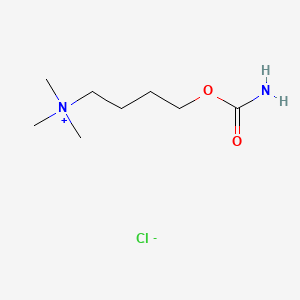
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

